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Compound of Interest

Compound Name: Tributyl(phenylethynyl)tin
CAS No.: 3757-88-8
Cat. No.: B1330930
- 7

This guide provides a comprehensive technical overview of Tributyl(phenylethynyl)tin (CAS
No. 3757-88-8), a pivotal organostannane reagent in modern organic synthesis. Designed for
researchers, chemists, and drug development professionals, this document delves into the
core aspects of its synthesis, detailed spectroscopic characterization, and critical applications,
with a focus on the underlying principles that govern its reactivity and utility.

Introduction: The Role of Alkynylstannanes in C-C
Bond Formation

Tributyl(phenylethynyl)tin is a member of the organostannane family, a class of compounds
distinguished by a carbon-tin bond. These reagents have become indispensable tools in
synthetic chemistry, primarily for their role as nucleophilic partners in transition metal-catalyzed
cross-coupling reactions. Among them, alkynylstannanes are particularly valued for their high
reactivity and stability, enabling the facile construction of carbon-carbon triple bonds, a key
structural motif in pharmaceuticals, natural products, and advanced materials.

The utility of Tributyl(phenylethynyl)tin stems from a confluence of favorable properties: the
tributyltin moiety provides good solubility in organic solvents and sufficient stability for isolation
and storage, while the phenylethynyl group serves as a readily transferable nucleophile. Its

© 2026 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1330930?utm_src=pdf-interest
https://www.benchchem.com/product/b1330930?utm_src=pdf-body
https://www.benchchem.com/product/b1330930?utm_src=pdf-body
https://www.benchchem.com/product/b1330930?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

most prominent application is in the Stille cross-coupling reaction, a powerful and versatile
method for creating C(sp?)-C(sp) bonds.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and
effective use in a laboratory setting.

Physical and Chemical Properties

The key physicochemical properties of Tributyl(phenylethynyl)tin are summarized in the table
below.[1][2]

Property Value

CAS Number 3757-88-8

Molecular Formula C20H32Sn

Molecular Weight 391.18 g/mol

Appearance Colorless to pale yellow liquid

Density 1.116 g/mL at 25 °C[1]

Boiling Point ~184 °C

Refractive Index (n2°/D) 1.532[1]

SMILES CCCcC(CccQO)C#Cclccecccl

InChl Key PYMPTRMDPJYTDF-UHFFFAOYSA-N

Safety and Handling

Tributyl(phenylethynyl)tin, like most organotin compounds, is hazardous and requires careful
handling in a well-ventilated chemical fume hood.[1]

» Signal Word: Danger[1]
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e Hazard Statements: Toxic if swallowed (H301), Harmful in contact with skin (H312), Causes
skin and serious eye irritation (H315, H319), May damage fertility or the unborn child
(H360FD), Causes damage to organs through prolonged or repeated exposure (H372), and
IS very toxic to aquatic life with long-lasting effects (H410).[1]

o Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety
goggles or a face shield, and a lab coat are mandatory. Use of a respirator with an
appropriate cartridge may be necessary for certain operations.[1]

o Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or
nitrogen) in a cool, dry place (recommended 2-8 °C).

Synthesis of Tributyl(phenylethynyl)tin

The most common and reliable method for synthesizing Tributyl(phenylethynyl)tin involves
the reaction of a lithium phenylacetylide with tributyltin chloride. This acid-base and substitution

sequence is a cornerstone of organometallic synthesis.

Synthesis Workflow Diagram
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Workup & Purification
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Caption: Synthesis workflow for Tributyl(phenylethynyl)tin.

Experimental Protocol

This protocol is a representative procedure based on established methods for organostannane
synthesis.[2][3]

Materials:
e Phenylacetylene (1.0 equiv)
e n-Butyllithium (1.05 equiv, e.g., 2.5 M in hexanes)

 Tributyltin chloride (1.05 equiv)
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Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH4ClI) solution

Diethyl ether or Hexanes

Anhydrous magnesium sulfate (MgSQOa)

Silica gel

Procedure:

Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a
thermometer, a rubber septum, and a nitrogen inlet, add anhydrous THF. Cool the flask to
-78 °C using a dry ice/acetone bath.

Deprotonation: Add phenylacetylene to the cold THF. Slowly add n-butyllithium dropwise via
syringe, ensuring the internal temperature does not rise significantly. Stir the resulting
solution at -78 °C for 30 minutes, then allow it to warm to 0 °C for an additional 30 minutes.
The formation of the lithium phenylacetylide intermediate is now complete.

o Causality: Phenylacetylene's terminal proton is acidic (pKa = 25) and is readily removed
by the strong base n-BuLi (pKa of butane = 50). Performing this at low temperature
controls the exothermic reaction and prevents side reactions.

Stannylation: Cool the reaction mixture back down to -78 °C. Add tributyltin chloride
dropwise. After the addition is complete, remove the cooling bath and allow the reaction to
slowly warm to room temperature and stir overnight.

o Causality: The highly nucleophilic lithium acetylide attacks the electrophilic tin center of
tributyltin chloride in an Sn2-type reaction, displacing the chloride and forming the C-Sn
bond.

Workup: Quench the reaction by slowly adding saturated aqueous NH4Cl solution. Transfer
the mixture to a separatory funnel and extract with diethyl ether or hexanes (3x).

© 2026 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

« |solation: Combine the organic layers, wash with brine, and dry over anhydrous MgSOQOa.
Filter the drying agent and concentrate the solvent under reduced pressure.

 Purification: The crude product is a colorless to pale yellow oil. It can be purified by flash
column chromatography on silica gel or by vacuum distillation to yield the pure product.

Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the synthesized product.
The following data are based on the known spectral properties of the tributyltin and
phenylethynyl moieties.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of Tributyl(phenylethynyl)tin.

Predicted *H NMR (CDCls, 400 MHz):

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
7.45 -7.40 m 2H Phenyl (ortho-H)
Phenyl (meta- & para-
7.35-7.25 m 3H
H)
1.65-1.45 m 6H Sn-(CH2CH2CH2CH3s)2
140-1.25 m 6H Sn-(CH2CH2CH2CH3)2
1.15-1.00 t 6H Sn-(CH2)2CH2CHs

|0.91|t, J=7.3 Hz | 9H | Sn-(CH2)3CHs |

» Note: The signals for the butyl chains attached to tin will show characteristic satellite peaks
due to coupling with the NMR-active tin isotopes (117Sn and 11°Sn).

Predicted 3C NMR (CDCls, 101 MHz):
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Chemical Shift (6, ppm) Assighment

132.0 Phenyl (ortho-C)
128.8 Phenyl (para-C)

128.3 Phenyl (meta-C)
124.0 Phenyl (ipso-C)

1115 Sn-C=C-Ph

90.5 Sn-C=C-Ph

29.1 Sn-(CH2CH2CH2CHs)2
27.3 Sn-(CH2CH2CH2CHs)2
13.7 Sn-(CHz)3CHs

| 11.5 | SN-CH2CH2CH2CHs |

119S5n NMR Spectroscopy: Tin has three NMR-active isotopes with spin 1=1/2: 115Sn, 117Sn, and
193N, 119Sn is the most commonly observed due to its higher natural abundance (8.59%) and
sensitivity.[6][7]

» Expected Chemical Shift: For tetraorganostannanes of the RsSnR' type, the 11°Sn chemical
shift is expected in the range of -40 to -80 ppm relative to the standard tetramethyltin
(MesSn).[6] This powerful technique can rapidly confirm the formation of the tetra-coordinate
tin center.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.
o Expected Absorptions (neat, cm™2):

o ~2150 cm~*: A sharp, medium-intensity peak characteristic of the C=C triple bond stretch.
This is a key diagnostic peak.

o 3100-3000 cm~—1: Aromatic C-H stretches.
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o 2955, 2925, 2870 cm~: Aliphatic C-H stretches from the butyl groups.

o ~1595, 1485 cm~1: Aromatic C=C ring stretches.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

o Expected Molecular lon: The mass spectrum will show a characteristic cluster of peaks for
the molecular ion [M]* due to the multiple stable isotopes of tin. The most abundant isotopes
are 116Sn, 1179n, 1185n, 1195n, and 12°Sn.

e Major Fragmentation Pathway: The most common fragmentation is the loss of a butyl radical
(*CaHo, mass 57), leading to a prominent [M-57]* fragment. Subsequent losses of additional
butyl groups or other fragments will also be observed.

Key Applications: The Stille Cross-Coupling
Reaction

Tributyl(phenylethynyl)tin is a premier reagent for the Stille reaction, which forges a new
carbon-carbon bond between the stannane's transferable group (phenylethynyl) and an organic
electrophile (R-X), catalyzed by a palladium(0) complex.

Catalytic Cycle of the Stille Reaction
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Key Mechanistic Steps
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Caption: The catalytic cycle of the Stille cross-coupling reaction.
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Mechanism Explained:

» Oxidative Addition: The active Pd(0) catalyst inserts into the R-X bond of the organic
electrophile (e.g., an aryl or vinyl halide/triflate) to form a Pd(Il) intermediate.

e Transmetalation: The organostannane, Tributyl(phenylethynyl)tin, exchanges its
phenylethynyl group with the halide/triflate on the palladium center. This is typically the rate-
determining step. The tributyltin halide (BusSnX) is formed as a byproduct.

» Reductive Elimination: The two organic groups on the palladium center (R and
phenylethynyl) couple and are eliminated from the metal, forming the final product and
regenerating the Pd(0) catalyst, which re-enters the cycle.

Protocol for a Typical Stille Coupling

Reaction: Aryl Bromide + Tributyl(phenylethynyl)tin — Aryl-C=C-Ph

Materials:

Aryl bromide (1.0 equiv)

Tributyl(phenylethynyl)tin (1.1 equiv)

Pd(PPhs)4 (0.02 - 0.05 equiv)

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

e To an oven-dried flask, add the aryl bromide and the palladium catalyst.

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

Add the degassed solvent, followed by the Tributyl(phenylethynyl)tin via syringe.

Heat the reaction mixture (e.g., 80-110 °C) and monitor its progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature.
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Workup to Remove Tin: Dilute the mixture with an organic solvent and add an aqueous
solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. The fluoride ions react with
the tributyltin bromide byproduct to form insoluble tributyltin fluoride (BusSnF), which
precipitates and can be removed by filtration through a pad of Celite.

Wash the filtrate with water, dry the organic layer, and concentrate. Purify the crude product
by column chromatography.

Conclusion

Tributyl(phenylethynyl)tin is a robust and highly effective reagent for the synthesis of

molecules containing the phenylethynyl moiety. Its predictable reactivity, particularly in the

palladium-catalyzed Stille coupling, makes it a valuable asset in the synthetic chemist's

toolbox. A comprehensive understanding of its synthesis, spectroscopic properties, and safe

handling procedures, as outlined in this guide, is crucial for its successful application in

research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1330930?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

